molecular formula C18H20N2O7 B12184824 N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

Cat. No.: B12184824
M. Wt: 376.4 g/mol
InChI Key: GCZJZWBLNHVJPU-UHFFFAOYSA-N
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Description

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with ethyl and methyl groups, and an acetylglycylglycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine typically involves the esterification of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl with acetic acid, followed by the coupling of the resulting ester with glycylglycine. The reaction conditions often include the use of N,N’-carbonyldiimidazole as a coupling agent and mild heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product would be purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like N,N’-carbonyldiimidazole. Reaction conditions typically involve mild heating and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarin derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and proteins, potentially inhibiting their activity. The acetylglycylglycine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Uniqueness

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is unique due to its specific substitution pattern on the chromen-2-one core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of chromene derivatives, specifically coumarins. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Overview of the Compound

Chemical Structure:
this compound is characterized by its unique chromene backbone, which is known for various biological activities. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving its interaction with biological targets.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, compounds in the coumarin class typically interact with multiple biological targets:

  • Enzyme Inhibition: Coumarins can inhibit enzymes involved in metabolic pathways, including those responsible for inflammation and cancer progression.
  • Receptor Modulation: These compounds may also act as ligands for various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity: Many coumarins exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that coumarin derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promising results:

CompoundCell LineIC50 (µM)
2-Oxo-2H-chromen-7-yl 4-chlorobenzoateMCF-7 (breast cancer)0.47
Other coumarin derivativesVariousRange: 9.54 - 21.8

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

Coumarins are known for their antimicrobial effects against a range of pathogens. Studies have demonstrated that certain derivatives exhibit activity against bacteria and fungi, which could be relevant for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Coumarin Derivatives: A study published in Molecules highlighted the synthesis and characterization of various coumarin derivatives, noting their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Antioxidant Properties: Another research article discussed the antioxidant capabilities of coumarin compounds, suggesting that they could protect cells from oxidative damage, thus playing a role in cancer prevention .
  • Mechanistic Insights: A recent investigation into the biochemical pathways influenced by coumarins revealed their interaction with key signaling molecules involved in inflammation and cancer progression .

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-3-11-6-17(25)27-13-5-10(2)4-12(18(11)13)26-9-15(22)19-7-14(21)20-8-16(23)24/h4-6H,3,7-9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

GCZJZWBLNHVJPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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